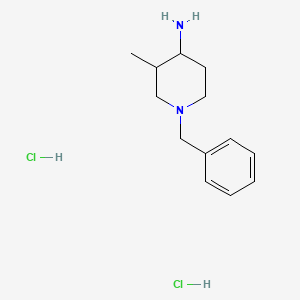

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZZZCZWHJKIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679962 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92309-62-1 | |

| Record name | 1-Benzyl-3-methylpiperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride typically involves:

- Starting from simpler piperidine derivatives or substituted pyridines.

- Multi-step transformations including N-acylation , quaternization , partial reduction , hydrolysis , and reductive amination .

- Use of chiral resolution agents to obtain the desired stereochemistry.

- Final conversion to dihydrochloride salt for stability and usability.

This compound’s synthesis avoids highly hazardous reagents like lithium aluminum hydride in some improved methods, favoring safer and more cost-effective alternatives.

Detailed Stepwise Preparation Method

A representative and improved process for preparing (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine involves the following stages:

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | N-acylation of 3-amino-4-methylpyridine | Acetyl chloride, acetic acid, room temperature | Forms N-acyl intermediate |

| 2 | Quaternization of pyridine nitrogen | Benzyl chloride, toluene, 110°C | Introduces benzyl group |

| 3 | Partial reduction to tetrahydropyridine | Sodium borohydride, methanol or water, 0-5°C | Reduces pyridine ring partially |

| 4 | Hydrolysis of tetrahydropyridine intermediate | Mixture of hydrochloric acid and acetic acid, 80-85°C | Opens ring or modifies functional groups |

| 5 | Reductive amination | Titanium(IV) tetraisopropoxide, methylamine (methanolic), sodium borohydride, 0-5°C | Introduces methylamine moiety |

| 6 | Chiral resolution | Ditoluoyl-L-tartaric acid in methanol-water (1:1) | Achieves desired (3R,4R) stereochemistry |

This method emphasizes ambient or mild temperatures, safer reagents, and avoids pyrophoric or highly moisture-sensitive chemicals.

Alternative Preparation Routes

Other documented methods include:

- Reductive amination of 1-Benzyl-4-methylpiperidin-3-one with methylamine using sodium triacetoxyborohydride in sealed tubes. This method is efficient but uses moisture-sensitive and pyrophoric reagents, making scale-up challenging.

- Preparation from N-benzyl-4-carbonyl-ethyl nipecotate and aqueous ammonia in ethanol, followed by solvent extraction and purification steps. Reaction temperatures range from 0 to 70°C, typically optimized around 30-40°C, with reaction times of 5-72 hours. This route yields the compound as L-di-p-toluoyltartrate salt, which can be converted to the dihydrochloride salt.

Comparative Analysis of Key Preparation Parameters

| Parameter | Improved Process (Patent EP2994454B1) | Alternative Ammonia Route (CN105237463A) | Reductive Amination Route (US Patent) |

|---|---|---|---|

| Starting Material | 3-amino-4-methylpyridine | N-benzyl-4-carbonyl-ethyl nipecotate | 1-Benzyl-4-methylpiperidin-3-one |

| Key Reagents | Acetyl chloride, benzyl chloride, NaBH4, Ti(OiPr)4 | Ammonia (aqueous), ethanol, methyl tertiary butyl ether | Sodium triacetoxyborohydride, methylamine |

| Reaction Temperature | 0-110°C (varies by step) | 0-70°C (optimum 30-40°C) | Sealed tube conditions (high pressure) |

| Yield | Improved overall yield (not specified exactly, but better than 13.6%) | Moderate yield, dependent on extraction efficiency | Moderate yield but limited by scale-up difficulties |

| Safety | Avoids pyrophoric and highly moisture-sensitive reagents | Uses common solvents and reagents | Uses pyrophoric and moisture-sensitive reagents |

| Scalability | Suitable for commercial scale | Suitable with careful control | Difficult due to sealed tube and reagent sensitivity |

| Purification | Chiral resolution with ditoluoyl-L-tartaric acid | Extraction and drying over sodium sulfate | Chromatography required |

Notes on Purification and Stereochemistry

- The final compound is often obtained as a dihydrochloride salt to improve stability and crystallinity.

- Chiral resolution is essential to obtain the (3R,4R)-enantiomer, typically using tartaric acid derivatives such as dibenzoyl-L-tartaric acid or ditoluoyl-L-tartaric acid.

- Multiple steps may require purification by crystallization or chromatography, though improved methods aim to minimize chromatographic steps due to cost and complexity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Multi-step N-acylation, quaternization, reduction, hydrolysis, reductive amination with chiral resolution | Uses common reagents, safer, better yield, scalable | Cost-effective, safer, environmentally friendly | Multi-step complexity |

| Ammonia route with extraction and salt formation | Simple reagents, mild conditions | Straightforward, moderate yield | Longer reaction times, multiple extraction steps |

| Reductive amination with sodium triacetoxyborohydride | Direct conversion, fewer steps | Efficient conversion | Pyrophoric reagent, moisture sensitive, scale-up issues |

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via reductive amination , alkylation , and acid-catalyzed cyclization . Key steps include:

1.1 Reductive Amination

-

Reactants : 3-Methylpiperidin-4-one and benzylamine.

-

Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) at 25°C for 12 hours.

-

Yield : ~75% after purification.

-

Mechanism : Imine intermediate formation followed by reduction to the secondary amine.

1.2 Alkylation

-

Reactants : 3-Methylpiperidin-4-amine and benzyl bromide.

-

Conditions : Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux (80°C) for 6 hours .

-

Yield : 68–84% (dependent on substituents).

Key Functional Group Transformations

Catalytic and Stereochemical Insights

-

Stereoselectivity : Substituents at position 3 of the piperidine ring influence binding in acetylcholinesterase (AChE) inhibition. For example, (R)-enantiomers exhibit 3x higher AChE inhibition than (S)-enantiomers .

-

Catalytic Hydrogenation : Used to reduce nitro intermediates during synthesis (e.g., nitrobenzene → aniline derivatives under H₂/Pd-C, 40 psi, 60°C) .

Degradation and Stability

-

Acid Hydrolysis : The dihydrochloride salt undergoes partial decomposition in aqueous HCl (1M) at 60°C, forming benzyl alcohol and methylamine derivatives .

-

Thermal Stability : Stable up to 150°C (TGA data), with decomposition onset at 180°C.

Reaction Optimization Challenges

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions.

Janus Kinase Inhibition

Research indicates that compounds related to this compound may act as Janus kinase inhibitors. Janus kinases play crucial roles in signaling pathways associated with inflammation and immune responses, suggesting potential applications in treating autoimmune diseases such as rheumatoid arthritis.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals targeting the central nervous system, where piperidine derivatives are often critical .

Synthetic Pathways

The synthesis of this compound typically involves reductive amination processes using benzylamine and 3-methyl-4-piperidone. The compound can undergo various reactions, including oxidation to form ketones or reduction to yield secondary amines, enhancing its utility in organic synthesis.

Biological Studies

Structure-Activity Relationship Studies

Researchers utilize this compound to investigate the structure-activity relationships (SAR) of piperidine derivatives. Understanding how structural modifications affect biological activity is crucial for developing new therapeutic agents.

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to specific receptors or enzymes help elucidate its pharmacological effects. Techniques such as molecular docking simulations are employed to optimize its therapeutic potential.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Janus Kinase Inhibition | Evaluate the compound's role as a therapeutic agent | Demonstrated potential efficacy in modulating inflammatory responses |

| SAR Analysis of Piperidine Derivatives | Investigate structural modifications | Identified key features influencing biological activity, aiding drug design |

| Binding Affinity Assessment | Determine interaction with biological targets | Revealed significant binding affinity, supporting further drug development efforts |

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Piperidine Derivatives

The following compounds share structural similarities with 1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, differing primarily in substituents or functional groups:

Key Observations :

- The presence of a ketone group (e.g., in 1-benzyl-3-methylpiperidin-4-one) reduces basicity compared to the amine group in the target compound, affecting reactivity in synthetic pathways .

- The dihydrochloride salt form (shared with the target compound and (3S,4S)-analog) improves aqueous solubility, critical for bioavailability in drug formulations .

Functional Group Variations

Ethoxycarbonyl and Carbomethoxy Derivatives

- 1-Benzyl-3-carboethoxy-4-piperidone hydrochloride hydrate (C₁₅H₁₈ClNO₃·H₂O): Features an ethoxycarbonyl group at position 3, contributing to higher molecular weight (315.79 g/mol) and a lower melting point (~170°C with decomposition) compared to the target compound.

- Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride : The carbomethoxy group at position 3 may stabilize the piperidine ring but reduces nucleophilicity at the amine site, limiting its utility in reductive amination reactions .

Physical and Chemical Properties

Biological Activity

1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (abbreviated as BM-PDA) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

BM-PDA has the molecular formula and a molecular weight of approximately 293.24 g/mol. It typically appears as an off-white solid and exhibits solubility in various solvents, including DMSO and slightly in aqueous acid when heated or sonicated.

The biological activity of BM-PDA is primarily attributed to its interaction with specific molecular targets, particularly Janus kinases (JAKs). These kinases are crucial in signaling pathways related to inflammation and immune responses. The compound has been studied for its potential as a JAK inhibitor, which may have therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Interaction Studies

Research has employed techniques such as molecular docking simulations and enzyme assays to assess the binding affinity of BM-PDA to JAKs. These studies indicate that the compound can modulate the activity of these kinases, influencing cellular signaling pathways and gene expression.

Biological Activity

BM-PDA exhibits several notable biological activities:

- Anti-inflammatory Effects : As a JAK inhibitor, BM-PDA may reduce inflammation by inhibiting cytokine signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis) .

- Antitumor Potential : Some derivatives of piperidine compounds have shown antiproliferative effects against cancer cell lines, indicating that BM-PDA could be explored for anticancer applications .

Research Findings

Several studies have investigated the biological activity of BM-PDA and related compounds:

Case Study 1: Inhibition of JAKs

In a study examining the efficacy of BM-PDA as a JAK inhibitor, researchers found that it significantly reduced cytokine-induced signaling in vitro. This suggests its potential use in treating autoimmune disorders characterized by excessive inflammation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine derivatives similar to BM-PDA. The results indicated that these compounds exhibited potent activity against M. tuberculosis, highlighting their potential as novel therapeutic agents against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.